molecular formula C19H23Cl2F3N6O7 B1681935 Lonsurf CAS No. 733030-01-8

Lonsurf

Katalognummer B1681935
CAS-Nummer: 733030-01-8
Molekulargewicht: 575.3 g/mol
InChI-Schlüssel: PLIXOHWIPDGJEI-OJSHLMAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lonsurf is an oral nucleoside antitumor agent. It consists of a thymidine-based nucleoside analog, trifluridine, and the thymidine phosphorylase (TP) inhibitor, tipiracil . It is used to treat metastatic colorectal cancer in the third-line setting, after prior exposure to fluoropyrimidine-based regimes .


Synthesis Analysis

Lonsurf is a combination of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Tipiracil prevents the rapid metabolism of trifluridine, thereby increasing the bioavailability of trifluridine .

Wissenschaftliche Forschungsanwendungen

Application in Metastatic Colorectal Cancer

Lonsurf, known chemically as Trifluridine/Tipiracil, has been notably used in the treatment of metastatic colorectal cancer. A study conducted in the UK evaluated its real-world application in this context. The study highlighted that Lonsurf is typically used after patients have been exposed to fluoropyrimidine-based regimes. It was observed that Lonsurf could offer slightly better progression-free survival (PFS) but inferior overall survival (OS) compared to other trials, with a notable subset of patients showing significant PFS improvement, particularly those with left-sided and RAS wild-type disease (Tong et al., 2021).

Role in Treatment of Gastric Cancer

Another study focused on the efficacy of Lonsurf in treating metastatic gastric cancer, where it was used as a late-line chemotherapy option. The case study presented a patient with advanced adenocarcinoma of the esophago-gastric junction who showed prolonged survival of 38 months following treatment with Lonsurf (Hamada et al., 2020).

Mechanism of Action and DNA Incorporation

The mechanism of action of Lonsurf has been a subject of study due to its unique components - trifluridine and tipiracil hydrochloride. Trifluridine is a nucleoside analog, and its incorporation into DNA has been investigated. It was found that trifluridine incorporation into DNA leads to nucleosomal abnormalities, potentially contributing to its antitumor activity. This incorporation plays a significant role in the drug's efficacy against colorectal cancer resistant to prior 5-FU based chemotherapy (Oguchi et al., 2014).

Potential Use in Hematological Malignancies

A study exploring the therapeutic potential of Lonsurf in multiple myeloma revealed that it could inhibit tumor cell proliferation and induce apoptosis through cell cycle arrest and activation of cGAS-STING signaling in myeloma cells. This suggests that Lonsurf may be a viable treatment option for multiple myeloma, indicating its broader applicability beyond solid tumors (Li et al., 2020).

Impact of Dose-Related Toxicities and Survival in Colorectal Cancer

In a study assessing the impact of dose-related toxicities of Lonsurf in metastatic colorectal cancer, it was found that Lonsurf extends median PFS by approximately three months. However, a significant proportion of patients required dose reduction due to toxicities, with the most common being gastrointestinal and infections. This underscores the need for careful monitoring and management of adverse effects during treatment (Court, 2021).

Safety And Hazards

Lonsurf can cause severe or life-threatening myelosuppression (Grade 3-4) consisting of neutropenia (38%), anemia (17%), thrombocytopenia (4%) and febrile neutropenia (3%) . Other common side effects include tiredness, nausea, vomiting, decreased appetite, diarrhea, abdominal pain, and fever .

Zukünftige Richtungen

Lonsurf is approved for use in combination with bevacizumab for the treatment of metastatic colorectal cancer . It is a prescription medicine for patients with colorectal cancer that has spread to other parts of the body and who have previously been treated with chemotherapy medicines .

Eigenschaften

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIXOHWIPDGJEI-OJSHLMAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2F3N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lonsurf

CAS RN

733030-01-8
Record name Thymidine, α,α,α-trifluoro-, mixt. with 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733030-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipiracil hydrochloride mixture with Trifluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733030018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lonsurf
Reactant of Route 2
Lonsurf
Reactant of Route 3
Lonsurf
Reactant of Route 4
Lonsurf
Reactant of Route 5
Reactant of Route 5
Lonsurf
Reactant of Route 6
Lonsurf

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.